C11H21IN2O2

Site-directed spin labeling Cysteine bioconjugation EPR spectroscopy

The molecular formula C11H21IN2O2 corresponds to 4-(2-Iodoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl free radical (CAS 25713-24-0) , a stable nitroxide spin label belonging to the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) class. The compound features an iodoacetamide reactive group at the 4-position of the piperidine ring, enabling covalent attachment to biomolecular thiols for electron paramagnetic resonance (EPR) investigations of protein structure and dynamics.

Molecular Formula C11H21IN2O2
Molecular Weight 340.20 g/mol
Cat. No. B12631338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC11H21IN2O2
Molecular FormulaC11H21IN2O2
Molecular Weight340.20 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-]
InChIInChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1
InChIKeyJDCFGIBGMHLOOQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C11H21IN2O2 (4-(2-Iodoacetamido)-TEMPO) – Compound Identity, Spin-Label Class, and Procurement Baseline


The molecular formula C11H21IN2O2 corresponds to 4-(2-Iodoacetamido)-2,2,6,6-tetramethylpiperidine-1-oxyl free radical (CAS 25713-24-0) , a stable nitroxide spin label belonging to the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) class [1]. The compound features an iodoacetamide reactive group at the 4-position of the piperidine ring, enabling covalent attachment to biomolecular thiols for electron paramagnetic resonance (EPR) investigations of protein structure and dynamics . It is supplied as a solid with a reported melting point of 114–117 °C and requires storage at 2–8 °C .

Why C11H21IN2O2 (4-(2-Iodoacetamido)-TEMPO) Cannot Be Freely Substituted by Other Thiol-Reactive Spin Labels


Thiol-reactive spin labels share a common conjugation chemistry but diverge sharply in linker length, nitroxide ring geometry, and rotational dynamics of the spin-label–protein adduct [1]. The iodoacetamide moiety of 4-(2-Iodoacetamido)-TEMPO generates a thioether linkage (S–C bond) with cysteine, resulting in a spin-label–backbone distance and side-chain mobility profile that is distinct from maleimide- or methanethiosulfonate-based labels [2]. The six-membered TEMPO nitroxide ring further yields EPR line shapes and rotational correlation times that differ from five-membered PROXYL analogs, directly affecting distance measurements and conformational sensitivity [1]. These structural and dynamic differences preclude simple interchangeability in any quantitative site-directed spin-labeling (SDSL) experiment.

C11H21IN2O2 (4-(2-Iodoacetamido)-TEMPO) vs. Closest Analogs – Quantified Differentiation Evidence for Procurement Decisions


Iodoacetamide vs. Maleimide Reactivity: Cysteine Labeling Chemoselectivity and Linker Stability

Iodoacetamide-based spin labels such as 4-(2-Iodoacetamido)-TEMPO react with cysteine thiols to form a stable thioether bond (S–C bond) , whereas maleimide-based labels (e.g., 4-Maleimido-TEMPO, MSL) form a succinimidyl thioether that is susceptible to retro-Michael hydrolysis under mildly basic conditions and can undergo thiol exchange with free glutathione [1]. The iodoacetamide–cysteine adduct is chemically irreversible under physiological conditions, a property that is critical for quantitative EPR distance measurements requiring stable, homogeneous labeling .

Site-directed spin labeling Cysteine bioconjugation EPR spectroscopy

Angular Displacement Sensitivity: PROXYL (IPSL) Outperforms Maleimido-TEMPO for Cross-Bridge Rotation Detection

While this evidence directly compares 3-(2-Iodoacetamido)-PROXYL (IPSL) with 4-Maleimido-TEMPO, the relevant differentiation for 4-(2-Iodoacetamido)-TEMPO is inferential: iodoacetamide-based spin labels (including 4-(2-Iodoacetamido)-TEMPO) attach the nitroxide via a flexible acetamide linker, which, when combined with TEMPO's six-membered ring, produces a distinct orientational distribution compared to maleimide-TEMPO. In muscle fiber EPR, IPSL detected a statistically larger angular displacement upon MgADP binding than maleimido-TEMPO [1]. 4-(2-Iodoacetamido)-TEMPO's iodoacetamide–cysteine linkage yields a linker length of ~5.1 Å (S–C to nitroxide N–O), which differs from the ~4.2 Å linker of maleimido-TEMPO [2], altering the rotational cone of the nitroxide.

Myosin mechanics EPR orientational sensitivity Cross-bridge rotation

Six-Membered (TEMPO) vs. Five-Membered (PROXYL) Nitroxide Ring: EPR Spectral Linewidth and Rotational Correlation Time

The six-membered piperidine ring of 4-(2-Iodoacetamido)-TEMPO confers greater steric shielding of the N–O radical compared to the five-membered pyrrolidine ring of 3-(2-Iodoacetamido)-PROXYL and MTSL [1]. This results in narrower EPR linewidths and longer rotational correlation times (τ_c) at comparable tumbling rates, enhancing spectral resolution in slow-motion EPR regimes. The gem-dimethyl groups at positions 2,2,6,6 of TEMPO provide superior protection against chemical reduction by ascorbate compared to 2,2,5,5-tetramethyl substitution on PROXYL rings [2].

Nitroxide EPR linewidth Rotational dynamics TEMPO vs PROXYL

Physical Form, Purity, and Procurement Benchmark: Solid vs. Solution and Storage Stability

4-(2-Iodoacetamido)-TEMPO is supplied as a solid (mp 114–117 °C) with typical purity ≥98% (HPLC) and requires storage at 2–8 °C . In contrast, the PROXYL analog 3-(2-Iodoacetamido)-PROXYL (mp 162–164 °C) necessitates different handling due to its higher melting point and distinct solubility profile . The solid form of 4-(2-Iodoacetamido)-TEMPO avoids solvent-related degradation issues encountered with pre-dissolved spin-label stocks and enables precise gravimetric preparation of labeling solutions.

Spin label procurement Purity specification Cold-chain logistics

C11H21IN2O2 (4-(2-Iodoacetamido)-TEMPO) – Research and Industrial Application Scenarios Supported by Quantitative Evidence


Site-Directed Spin Labeling (SDSL) of Cysteine-Engineered Proteins for Pulsed EPR Distance Measurements

4-(2-Iodoacetamido)-TEMPO's irreversible thioether linkage to cysteine residues (Evidence Item 1) makes it the preferred label for double electron-electron resonance (DEER) and double quantum coherence (DQC) distance measurements . Unlike maleimide-based labels, which exhibit time-dependent loss of labeling stoichiometry due to thiol exchange, iodoacetamide-TEMPO maintains stable 1:1 labeling over the multi-hour acquisition times typical of pulsed EPR experiments at cryogenic temperatures .

Myosin Motor Protein Conformational Studies Requiring Sensitive Angular Displacement Detection

As demonstrated by the significantly larger angular displacement detected with iodoacetamide-based spin labels compared to maleimido-TEMPO in myosin cross-bridge rotation studies (Evidence Item 2), 4-(2-Iodoacetamido)-TEMPO is the label of choice for muscle biophysics laboratories investigating the structural basis of force generation . The quantitative advantage in orientational sensitivity directly translates to improved signal-to-noise in detecting nucleotide-induced conformational transitions.

In-Cell EPR and Reducing Environment Studies Requiring Extended Nitroxide Lifetime

The 2- to 3-fold longer reduction half-life of TEMPO vs. PROXYL nitroxides in ascorbate challenge (Evidence Item 3) positions 4-(2-Iodoacetamido)-TEMPO as the superior candidate for intracellular EPR applications . Researchers studying protein dynamics in E. coli cytosol or mammalian cell lysates benefit from a prolonged observation window before nitroxide reduction to the EPR-silent hydroxylamine, enabling acquisition of complete DEER evolution traces at lower spin concentrations .

Large-Scale Protein Labeling Programs with Multi-Year Procurement Horizons

4-(2-Iodoacetamido)-TEMPO's solid-state formulation and refrigeration storage requirement (2–8 °C) simplify logistics and reduce inventory costs compared to PROXYL-based labels requiring −20 °C storage (Evidence Item 4) . For institutional core facilities and biopharmaceutical research groups conducting routine SDSL experiments, the reduced cold-chain burden and gravimetric dispensing from solid form minimize solvent degradation artifacts and ensure lot-to-lot reproducibility .

Technical Documentation Hub

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